molecular formula C25H23NO7S B2830599 [1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114659-54-9

[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2830599
CAS No.: 1114659-54-9
M. Wt: 481.52
InChI Key: PZYXNFFVRFQWGC-UHFFFAOYSA-N
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Description

1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone: is a complex organic compound featuring a benzothiazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzenesulfonamide, followed by cyclization and oxidation steps to form the benzothiazinone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields and reducing the number of steps to make the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Properties

IUPAC Name

[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7S/c1-30-18-11-9-16(10-12-18)24(27)23-15-26(19-7-5-6-8-22(19)34(23,28)29)17-13-20(31-2)25(33-4)21(14-17)32-3/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYXNFFVRFQWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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